3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrINO2S It is a derivative of benzene, featuring bromine and iodine substituents on the aromatic ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the halogenated benzene derivative with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .
Scientific Research Applications
3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the halogen substituents can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromoiodobenzene: Similar in structure but lacks the sulfonamide group, making it less versatile in biological applications.
3-Bromo-4-iodobenzaldehyde: Contains an aldehyde group instead of a sulfonamide, leading to different reactivity and applications.
2-Bromo-1-iodo-4-methylbenzene: Similar halogenation pattern but with a methyl group instead of a sulfonamide, affecting its chemical properties.
Uniqueness
3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and iodine substituents along with a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it valuable for diverse research applications.
Properties
Molecular Formula |
C7H7BrINO2S |
---|---|
Molecular Weight |
376.01 g/mol |
IUPAC Name |
3-bromo-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrINO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |
InChI Key |
ZIHKQCZRYJFLSP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
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